1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dichloromethane, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)16-13-17(20-15-19-16)23-11-9-22(10-12-23)14-18(25)24-7-5-3-4-6-8-24/h13,15H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPZSNHIRYYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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